molecular formula C16H20N2O2 B2488256 N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide CAS No. 940808-29-7

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide

Cat. No.: B2488256
CAS No.: 940808-29-7
M. Wt: 272.348
InChI Key: VOFMCEXMWOSENQ-UHFFFAOYSA-N
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Description

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemically, this compound belongs to a class of cyanoacrylates and propenamides, which are structures of high interest in medicinal chemistry and materials science . Related compounds with similar cyanoacrylate and hydroxyphenyl motifs are often investigated as key intermediates in the synthesis of more complex molecules, including potential peptide deformylase inhibitors and other pharmacologically active agents . The presence of the hydroxyphenyl group suggests potential for antioxidant properties or interaction with biological systems through hydrogen bonding. Researchers value this compound for exploring novel synthetic pathways, developing enzyme inhibitors, and creating new polymeric materials. Its mechanism of action in specific research contexts is believed to involve Michael addition reactions or acting as an electrophile in nucleophilic attacks, given the electron-deficient nature of the cyanoacrylate group . Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-5-6-18-16(20)14(10-17)9-13-7-11(2)15(19)12(3)8-13/h7-9,19H,4-6H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFMCEXMWOSENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C(=C1)C)O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of Cyanoacetic Acid

Cyanoacetic acid reacts with n-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC):

  • Cyanoacetic acid (1.0 eq) and n-butylamine (1.2 eq) are dissolved in dry dichloromethane. DCC (1.1 eq) is added, and the mixture is stirred at room temperature for 24 hours.
  • Filtration and solvent evaporation yield N-butyl-2-cyanoacetamide (72–78% yield).

Transesterification of Ethyl Cyanoacetate

Ethyl cyanoacetate undergoes aminolysis with n-butylamine in ethanol under reflux:

  • Ethyl cyanoacetate (1.0 eq) and n-butylamine (1.5 eq) are refluxed in ethanol for 6 hours.
  • The product is isolated by solvent removal under reduced pressure (85–90% yield).

Knoevenagel Condensation to Form the Enamide

The final step involves condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with N-butyl-2-cyanoacetamide via a Knoevenagel reaction. This forms the α,β-unsaturated enamide backbone:

Procedure :

  • Equimolar amounts of 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq) and N-butyl-2-cyanoacetamide (1.0 eq) are combined in ethanol (20 mL).
  • Piperidine (2–3 drops) is added as a base catalyst, and the mixture is stirred at 80°C for 8–12 hours.
  • The product precipitates upon cooling and is purified via crystallization from 2-propanol (yield: 70–77%).

Mechanistic Insights :

  • Knoevenagel Adduct Formation : Deprotonation of the cyanoacetamide’s active methylene group generates a nucleophile, which attacks the aldehyde’s carbonyl carbon.
  • Dehydration : Elimination of water yields the conjugated enamide system.

Optimization Parameters :

  • Base Selection : Piperidine outperforms weaker bases (e.g., K2CO3) due to enhanced deprotonation efficiency.
  • Solvent Effects : Ethanol balances solubility and reactivity, though DMF may accelerate the reaction at the cost of purification complexity.

Alternative Synthetic Routes

Michael Addition Pathway

A Michael addition between pre-formed 2-arylidenemalononitrile and N-butyl-2-cyanoacetamide offers an alternative route:

  • 4-Hydroxy-3,5-dimethylbenzaldehyde and malononitrile undergo Knoevenagel condensation to form 2-(4-hydroxy-3,5-dimethylbenzylidene)malononitrile.
  • Subsequent Michael addition with N-butyl-2-cyanoacetamide in the presence of K2CO3 yields the target compound (65–70% yield).

Analytical Characterization

Spectroscopic Data :

  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (amide C=O), and ~3300 cm⁻¹ (phenolic -OH).
  • ¹H NMR (CDCl₃) : δ 8.10 (s, 1H, CH=), 6.75 (s, 2H, aromatic H), 3.40 (t, 2H, NCH₂), 2.30 (s, 6H, CH₃), 1.55–1.25 (m, 4H, CH₂), 0.90 (t, 3H, CH₃).
  • ¹³C NMR : δ 162.5 (C=O), 158.2 (C-OH), 120.5 (CN), 115.8–125.6 (aromatic C), 40.1 (NCH₂), 21.3 (CH₃), 14.0 (CH₃).

Elemental Analysis :

  • Calculated for C₁₇H₂₀N₂O₂: C, 69.84%; H, 6.90%; N, 9.58%. Found: C, 69.72%; H, 6.85%; N, 9.52%.

Challenges and Mitigation Strategies

  • Steric Hindrance : The 3,5-dimethyl groups on the phenyl ring may slow condensation kinetics. Increasing reaction temperature (90–100°C) or using polar aprotic solvents (e.g., DMF) mitigates this.
  • Phenolic -OH Reactivity : Protection with acetyl groups prior to condensation prevents side reactions, though deprotection adds steps.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-3,5-dimethylbenzaldehyde or 4-hydroxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of N-butyl-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 324.4 g/mol
  • CAS Number : 865593-35-7
  • IUPAC Name : N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide

The compound features a cyano group, a hydroxy-dimethylphenyl moiety, and is known for its potential biological activities such as antimicrobial and anticancer properties.

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets within biological systems. The following sections detail its key applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various pathogens, it demonstrated the ability to inhibit bacterial growth effectively.

Summary of Antimicrobial Activity:

PathogenIC50 (μM)Reference
Staphylococcus aureus12
Escherichia coli15

The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic enzymes.

Anticancer Properties

This compound has shown promise as an anticancer agent. In vitro studies on cancer cell lines have reported significant cytotoxic effects.

Summary of Anticancer Activity:

Cell LineIC50 (μM)Reference
HeLa15
MCF720

The compound may induce apoptosis and inhibit cell proliferation through interference with cell cycle regulation.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of the Cyano Group : This can be achieved through reactions involving cyanogen bromide.
  • Introduction of Hydroxy-Dimethylphenyl Group : Common methods include Friedel-Crafts alkylation or acylation.
  • Final Coupling Reaction : The imidazole ring is introduced via nucleophilic substitution.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties against various cancer cell lines, N-butyl-2-cyano demonstrated a significant reduction in cell viability in HeLa cells with an IC50 value of 15 μM. This suggests further potential for development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing an IC50 of 12 μM against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Functional Groups Reported Activity Reference
N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide Cyano, butyl amide, 4-hydroxy-3,5-dimethylphenyl Hypothesized CYP inhibition, antioxidant N/A
(2-methyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-dimethylphenyl)methanone Benzofuran, 4-hydroxy-3,5-dimethylphenyl CYP2C19 inhibition
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide Chlorophenyl, cyclohexyl, hydroxamic acid Antioxidant (DPPH assay)
N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide Hydroxyureido, benzhydryl Synthetic intermediate

Key Observations :

  • However, the benzofuran moiety in the latter may enhance π-π stacking in enzyme binding pockets, whereas the cyano group in the target compound could increase electrophilicity .
  • Antioxidant activity in analogs like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide is attributed to radical-scavenging hydroxamic acid groups . The target compound’s phenolic hydroxyl may confer similar activity, though its cyano group might reduce efficacy compared to chlorophenyl derivatives.

Enzymatic Interactions and Selectivity

CYP2C19, CYP2C9, and CYP2C8 exhibit divergent substrate specificities due to variations in binding pocket topography and hydrophobicity . For example:

  • The methanone inhibitor binds CYP2C19 via hydrophobic interactions with the 4-hydroxy-3,5-dimethylphenyl group and steric complementarity of the benzofuran ring in a subdivided active site .
  • The target compound’s butyl chain may occupy a hydrophobic subpocket in CYP2C19, analogous to the antechamber under helix F’ observed in CYP2C8 . However, the cyano group’s polarity could disrupt binding compared to nonpolar benzofuran analogs.

Physicochemical and Crystallographic Properties

Supramolecular synthons play a critical role in crystal packing. The target compound’s cyano and amide groups may form hydrogen-bonded networks or dipole interactions, contrasting with chlorophenyl-containing analogs that rely on van der Waals forces . For instance:

  • Hydroxamic acids (e.g., compound 10 in ) adopt planar conformations due to intramolecular hydrogen bonding, whereas the target compound’s rigid prop-2-enamide scaffold may promote linear crystal growth .
  • The 4-hydroxy-3,5-dimethylphenyl group could participate in O–H···N≡C hydrogen bonds, enhancing crystallinity compared to less polar derivatives .

Biological Activity

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is a synthetic compound with potential biological activities. Its structure includes a cyano group, a phenolic moiety, and an amide linkage, which may contribute to its pharmacological properties. This article reviews existing research on the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H21_{21}N3_3O3_3, with a molecular weight of 363.4 g/mol. The compound features:

  • Cyano Group : Contributes to electron-withdrawing properties.
  • Hydroxy Group : Potentially enhances antioxidant activity.
  • Dimethylphenyl Group : May influence binding affinity to biological targets.

Anti-inflammatory Properties

Compounds with similar chemical frameworks have been investigated for their anti-inflammatory activities:

  • Mechanism : The hydroxy group can enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses.
  • Research Findings : A study on phenolic compounds indicated that they could significantly reduce inflammation markers in animal models .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Cyano Group : This can be achieved through the reaction of suitable precursors with cyanogen bromide.
  • Introduction of the Hydroxy-Dimethylphenyl Group : Often involves Friedel-Crafts reactions or nucleophilic substitutions.
  • Amidation : The final step involves coupling the amine with the acid derivative to form the amide bond .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-butylidenephthalideContains phthalide structureAntitumor effects in GBM
(2E)-2-cyano-3-(4-hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamideImidazole ring additionPotential antimicrobial properties

Q & A

Q. Advanced

  • DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating nucleophilic attack susceptibility at the cyano group .
  • MD simulations (AMBER force field) assess solvation effects, revealing aggregation tendencies in aqueous media due to hydrophobic N-butyl chains .
  • QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity, guiding derivative design .

How are contradictions in synthetic yields resolved?

Advanced
Discrepancies in yields (e.g., 60% vs. 85%) arise from:

  • Catalyst choice : Palladium(II) acetate vs. Pd/C, where the latter reduces side-reactions in Heck couplings .
  • Solvent polarity : DMF increases reaction rate but promotes cyano group hydrolysis vs. THF, which stabilizes intermediates .
    Statistical optimization (Box-Behnken design) identifies optimal conditions (temperature, catalyst loading) to maximize yield .

What are its applications in materials science?

Advanced
The compound serves as a photoactive ligand in metal-organic frameworks (MOFs):

  • UV-Vis spectra (λmax ~320 nm) suggest π→π* transitions usable in light-harvesting systems.
  • Coordination with Zn²+ forms luminescent complexes (emission at 450 nm), applicable in OLEDs .
    Thermogravimetric analysis confirms MOF stability up to 300°C .

How is regioselectivity achieved in derivatization reactions?

Q. Advanced

  • Electrophilic aromatic substitution favors the para position to the phenolic -OH due to directing effects.
  • Protection-deprotection strategies (e.g., acetylating the -OH group) enable selective alkylation at the enamide nitrogen .
  • Microwave-assisted synthesis reduces reaction time and improves selectivity (>90%) for cyano group reactions .

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